Product packaging for Desmethyl Atomoxetine Hydrochloride(Cat. No.:CAS No. 881995-46-6)

Desmethyl Atomoxetine Hydrochloride

Cat. No.: B601821
CAS No.: 881995-46-6
M. Wt: 277.79
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Metabolite of Atomoxetine (B1665822)

Desmethyl Atomoxetine Hydrochloride is recognized in pharmacology as a metabolite of Atomoxetine, a medication used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govfrontiersin.org The transformation of Atomoxetine within the body leads to the formation of several byproducts, with N-desmethylatomoxetine being one of the identified minor metabolites. nih.govnih.gov

The process of N-demethylation, which involves the removal of a methyl group, is a recognized pathway in the biotransformation of Atomoxetine. nih.govresearchgate.net This metabolic route is primarily facilitated by the cytochrome P450 enzyme system, specifically involving enzymes like CYP2C19, among others. nih.govnih.govfda.gov While the main metabolic pathway for Atomoxetine is hydroxylation to 4-hydroxyatomoxetine (B19935) via the CYP2D6 enzyme, the formation of N-desmethylatomoxetine represents an alternative, secondary route. pharmgkb.orgnih.gov

The concentration of N-desmethylatomoxetine in the plasma is notably influenced by an individual's genetic makeup, particularly their CYP2D6 metabolizer status. nih.govresearchgate.netfda.gov Individuals are often categorized as either extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 enzyme activity. nih.gov In poor metabolizers, who have reduced CYP2D6 activity, the plasma concentrations of N-desmethylatomoxetine are found to be substantially higher compared to those in extensive metabolizers. nih.govresearchgate.netfda.gov For instance, in EMs, N-desmethylatomoxetine circulates at about 5% of the concentration of the parent drug, whereas in PMs, this can rise to 45%. fda.gov

The pharmacokinetic profile of N-desmethylatomoxetine also differs significantly between these groups. In extensive metabolizers, the half-life of N-desmethylatomoxetine is approximately 6 to 8 hours. fda.govwikipedia.org In contrast, for poor metabolizers, the half-life is considerably longer, extending to around 33 to 40 hours. nih.govresearchgate.netfda.govwikipedia.org This extended half-life in PMs makes N-desmethylatomoxetine one of the principal circulating species alongside the parent drug, Atomoxetine. nih.govresearchgate.net

Table 1: Pharmacokinetic Properties of N-Desmethylatomoxetine

Parameter Extensive Metabolizers (EMs) Poor Metabolizers (PMs)
Relative Plasma Concentration 5% of atomoxetine concentration 45% of atomoxetine concentration
Half-life 6 - 8.9 hours 33 - 40 hours

Data sourced from multiple studies. nih.govresearchgate.netfda.govwikipedia.org

Significance in Xenobiotic Biotransformation Studies

The study of this compound is of considerable importance in the field of xenobiotic biotransformation, which examines how the body metabolizes foreign chemical substances like drugs. The metabolic pathway of Atomoxetine to N-desmethylatomoxetine serves as a practical model for understanding the role and interplay of various cytochrome P450 (CYP) enzymes. nih.govnih.gov

Research has identified that while CYP2D6 is the primary enzyme for Atomoxetine metabolism, other enzymes, notably CYP2C19, are responsible for the N-demethylation process that forms N-desmethylatomoxetine. nih.govnih.govfda.gov Further studies using heterologously expressed enzymes have indicated that several other CYP isoforms, including CYP1A1, CYP2B6, CYP2C18, and CYP3A4, can also contribute to the formation of N-desmethylatomoxetine. nih.gov This highlights the complexity of metabolic pathways and the potential for multiple enzymes to act on a single substrate.

The pronounced differences in N-desmethylatomoxetine levels between CYP2D6 poor and extensive metabolizers underscore the critical role of pharmacogenomics in drug metabolism. nih.govpharmgkb.org In individuals with limited CYP2D6 activity, the metabolic burden shifts to alternative pathways, leading to an increased production and accumulation of metabolites like N-desmethylatomoxetine. pharmgkb.org This phenomenon demonstrates how genetic polymorphisms in a key enzyme can significantly alter the metabolic profile of a drug, a core concept in xenobiotic biotransformation. nih.gov

Investigating these secondary metabolic routes is crucial for building comprehensive physiologically based pharmacokinetic (PBPK) models. nih.gov These models aim to predict a drug's absorption, distribution, metabolism, and excretion in the body, and accounting for the formation of metabolites like N-desmethylatomoxetine across different genetic profiles enhances their predictive accuracy. nih.govumn.edu

Table 2: Cytochrome P450 Isoforms Involved in N-desmethylatomoxetine Formation

Enzyme Family Specific Isoform(s) Role
CYP2C CYP2C19, CYP2C18 Primary and contributing formation of N-desmethylatomoxetine
CYP1A CYP1A1 Contributing formation of N-desmethylatomoxetine
CYP2B CYP2B6 Contributing formation of N-desmethylatomoxetine
CYP2D CYP2D6 Further hydroxylation of N-desmethylatomoxetine
CYP3A CYP3A4 Contributing formation of N-desmethylatomoxetine

Data compiled from in vitro studies. nih.govnih.gov

Overview of Academic Research Trajectories

Academic research concerning this compound has primarily followed the broader investigations into the pharmacokinetics and pharmacogenomics of Atomoxetine. nih.govnih.gov A significant trajectory has been the characterization of Atomoxetine's metabolic fate in humans, which led to the identification and quantification of its various metabolites, including N-desmethylatomoxetine. nih.govresearchgate.net

Early studies focused on the disposition of radiolabeled Atomoxetine to trace its path and breakdown products in both extensive and poor CYP2D6 metabolizers. nih.govresearchgate.net These foundational studies established N-desmethylatomoxetine as a principal circulating metabolite in poor metabolizers. nih.govresearchgate.net

Subsequent research has delved deeper into the enzymatic pathways, using in vitro systems like human liver microsomes and heterologously expressed CYP enzymes to pinpoint the specific enzymes responsible for its formation. nih.govnih.gov This line of inquiry has moved from identifying that N-desmethylatomoxetine is formed to understanding how and by which enzymes it is formed. nih.gov

More recent research trajectories involve the development of sophisticated population pharmacokinetic models. nih.govumn.edu These computational models integrate data on the parent drug and its metabolites, including N-desmethylatomoxetine, along with patient-specific factors like CYP2D6 activity scores. nih.govumn.edu The objective of this research is to create tools that can predict individual drug exposure and support more personalized medicine approaches. nih.gov Studies in pediatric populations, for example, have aimed to characterize the time course of Atomoxetine and its metabolites to better inform dosing strategies. nih.govumn.edu The pharmacological activity of N-desmethylatomoxetine has also been a point of investigation, with studies indicating it has substantially less inhibitory activity on the norepinephrine (B1679862) transporter compared to the parent compound, Atomoxetine. nih.govfda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20NOCl B601821 Desmethyl Atomoxetine Hydrochloride CAS No. 881995-46-6

Properties

IUPAC Name

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZNZPMFOWXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661894
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881995-46-6
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies

The synthesis of Desmethyl Atomoxetine (B1665822) Hydrochloride, a chiral molecule, requires precise control over stereochemistry to ensure the desired pharmacological activity. The strategies employed often mirror those developed for its N-methylated counterpart, atomoxetine, with modifications to accommodate the primary amine functionality.

Stereoselective Synthesis Approaches

The critical structural feature of Desmethyl Atomoxetine is the stereocenter at the C-3 position of the propanamine chain. The (R)-enantiomer is generally the focus of synthetic efforts due to its expected biological activity, analogous to (R)-atomoxetine.

One common strategy involves the asymmetric reduction of a prochiral ketone precursor, 3-amino-1-phenylpropan-1-one, or a protected version thereof. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, a borane-mediated reduction in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can afford the chiral alcohol, (R)-3-amino-1-phenylpropan-1-ol, with high enantioselectivity.

An alternative approach involves the resolution of a racemic mixture of a key intermediate. For example, racemic 3-hydroxy-3-phenylpropanenitrile (B18844) can be resolved, and the desired enantiomer can then be converted to the corresponding amine.

A versatile synthetic route that can be adapted for Desmethyl Atomoxetine involves the following key steps:

Mannich Reaction: Acetophenone can be reacted with formaldehyde (B43269) and a suitable amine (e.g., dibenzylamine) to form a Mannich base. Subsequent debenzylation would yield a precursor that can be further modified.

Asymmetric Reduction: The resulting aminoketone can be stereoselectively reduced to the corresponding amino alcohol.

Etherification: The chiral amino alcohol is then subjected to an etherification reaction with an ortho-cresol derivative. A common method is the Mitsunobu reaction or a Williamson ether synthesis.

Deprotection and Salt Formation: Finally, any protecting groups on the amine are removed, and the resulting primary amine is treated with hydrochloric acid to yield Desmethyl Atomoxetine Hydrochloride.

A patent for the synthesis of related 3-aryloxy-3-substituted propanamines describes a process where the corresponding N,N-dimethylpropanamine can be demethylated to the N-methylpropanamine. google.com A similar strategy, starting with an appropriate N-protected or primary amine precursor, can be envisioned for Desmethyl Atomoxetine.

Methodologies for Chiral Purity Assurance

Ensuring the enantiomeric purity of this compound is critical for its potential therapeutic application and for accurate research findings. Several analytical techniques are employed to determine and confirm the chiral integrity of the final compound and its intermediates.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for assessing enantiomeric purity. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating atomoxetine and its analogs. A validated normal-phase isocratic chiral HPLC method has been reported for atomoxetine hydrochloride that also separates its desmethyl analog and positional isomers. ijpsjournal.com

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. While effective, this method can be iterative and may result in the loss of at least half of the material unless a racemization process for the unwanted enantiomer is in place.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate between enantiomers in an NMR spectrum. The reagent forms a complex with the analyte, and the resulting diastereomeric complexes exhibit different chemical shifts, allowing for the quantification of each enantiomer.

Below is a table summarizing the common methodologies for ensuring the chiral purity of this compound.

MethodologyPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy, can be used for both analytical and preparative separations.Requires specialized and often expensive chiral columns.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Can be scaled up for industrial production.Can be time-consuming, relies on finding a suitable resolving agent and crystallization conditions.
Chiral NMR Shift Reagents Formation of diastereomeric complexes with a chiral reagent, leading to distinguishable NMR signals.Provides direct spectroscopic evidence of enantiomeric composition.The shift reagent can cause line broadening and may not be suitable for all compounds.

Development of Structural Analogs and Derivatives

The development of structural analogs and derivatives of Desmethyl Atomoxetine is a key strategy in drug discovery to explore the structure-activity relationship (SAR), improve pharmacokinetic properties, and develop research tools.

Design Principles for Modified Structures

The design of new analogs of Desmethyl Atomoxetine is guided by several principles aimed at modulating its biological activity and metabolic stability.

Modifications of the Phenoxy Group: The ortho-methyl group on the phenoxy ring is a potential site for modification. Altering its size, electronics, or position can influence the compound's binding affinity and selectivity for the norepinephrine (B1679862) transporter. Furthermore, blocking the para-position of the phenoxy ring can be a strategic modification. For instance, in atomoxetine, the 4-hydroxy metabolite is a major route of metabolism. Blocking this position with a group resistant to metabolism, such as a fluorine atom, could potentially increase the compound's half-life. google.com

Modifications of the Propanamine Side Chain: The length and rigidity of the propanamine linker can be altered. For example, introducing conformational constraints through cyclization could lead to more potent and selective compounds.

The following table outlines some design principles for creating structural analogs of Desmethyl Atomoxetine.

Structural MoietyDesign PrincipleRationalePotential Outcome
Phenoxy Group Introduction of substituents (e.g., halogens, alkyls)Modulate binding affinity and selectivity.Altered potency and target profile.
Blocking the para-positionInhibit metabolic hydroxylation.Increased in vivo half-life.
Phenyl Group Introduction of various substituentsModify electronic and steric properties.Enhanced binding interactions.
Propanamine Chain Altering chain length or introducing rigidityOptimize spatial orientation for binding.Improved potency and selectivity.
N-alkylation or N-acylationExplore the role of the primary amine.Creation of prodrugs or analogs with different properties.

Synthesis of Deuterated or Labeled Variants for Research

Deuterated and other isotopically labeled analogs of Desmethyl Atomoxetine are invaluable tools for various research applications, particularly in metabolic studies and as internal standards for quantitative bioanalysis.

Deuterium (B1214612) Labeling: The strategic replacement of hydrogen atoms with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of that bond, such as N-demethylation or hydroxylation.

The synthesis of a deuterated version of Desmethyl Atomoxetine could involve the use of deuterated starting materials or reagents. For example, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used in the reduction of the precursor ketone to introduce deuterium at the benzylic position. Alternatively, a deuterated ortho-cresol could be used in the etherification step.

A potential synthetic approach for a deuterated Desmethyl Atomoxetine analog could involve the reduction of a corresponding amide precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Radiolabeling: For in vivo imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), Desmethyl Atomoxetine can be labeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclide. The synthesis of these radiolabeled analogs typically involves the introduction of the radioisotope in the final steps of the synthesis due to their short half-lives. This often requires the development of rapid and efficient labeling methodologies.

Metabolic Formation and Biotransformation Pathways

Enzymatic Pathways Governing N-Demethylation of Atomoxetine (B1665822)

The conversion of atomoxetine to desmethyl atomoxetine is a critical step in its metabolic journey. This N-demethylation is catalyzed by specific enzymes, with the cytochrome P450 superfamily playing a central role.

The N-demethylation of atomoxetine is a less prominent metabolic route compared to its hydroxylation. pharmgkb.org However, several cytochrome P450 enzymes are involved in the formation of desmethyl atomoxetine.

CYP2C19: This enzyme is identified as the primary catalyst for the N-demethylation of atomoxetine. researchgate.netnih.govnih.govpharmgkb.org Genetic variations in the CYP2C19 gene can significantly affect the pharmacokinetics of atomoxetine, leading to altered levels of desmethyl atomoxetine. nih.gov

CYP2D6: While being the principal enzyme for the major metabolic pathway of atomoxetine (4-hydroxylation), CYP2D6 also contributes to the formation of N-desmethyl atomoxetine. pharmgkb.orgnih.govpharmgkb.orgresearchgate.net Its role becomes more significant in the subsequent metabolism of desmethyl atomoxetine. researchgate.netnih.govpharmgkb.org

Other CYP Isoforms: In vitro studies using heterologously expressed cytochrome P450 have demonstrated that other isoforms also contribute to the generation of N-desmethyl atomoxetine. pharmgkb.org These include CYP1A1, CYP2B6, CYP2J2, and CYP3A4. pharmgkb.orgnih.gov Notably, one study identified CYP2C18 as generating the greatest amount of N-desmethyl atomoxetine among the tested isoforms. pharmgkb.orgnih.gov The formation rates for these other isoforms were generally 40-75% of that observed for CYP2C18 at the highest tested atomoxetine concentrations. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in N-Demethylation of Atomoxetine

Enzyme Role in N-Demethylation Key Findings Citations
CYP2C19 Primary Identified as the main enzyme responsible for forming N-desmethylatomoxetine. researchgate.netnih.govnih.govpharmgkb.org
CYP2D6 Secondary Contributes to the formation of N-desmethylatomoxetine and is crucial for its subsequent metabolism. pharmgkb.orgresearchgate.netnih.govnih.govpharmgkb.orgresearchgate.netpharmgkb.org
CYP1A1 Minor Shown to generate N-desmethylatomoxetine in in vitro experiments. pharmgkb.orgnih.gov
CYP2B6 Minor Contributes to the formation of N-desmethylatomoxetine. pharmgkb.orgnih.gov
CYP2J2 Minor Involved in the generation of N-desmethylatomoxetine. pharmgkb.orgnih.gov
CYP3A4 Minor Plays a role in the N-demethylation process. pharmgkb.orgnih.gov
CYP2C18 Significant (in vitro) Generated N-desmethylatomoxetine to the greatest extent in one study with expressed enzymes. pharmgkb.orgnih.gov

Current scientific literature predominantly attributes the N-demethylation of atomoxetine to the cytochrome P450 enzyme system. There is limited evidence to suggest a significant role for other metabolic enzyme families, such as flavin-containing monooxygenases (FMOs), in this specific biotransformation pathway.

Subsequent Biotransformation of Desmethyl Atomoxetine

Following its formation, desmethyl atomoxetine is not an end-product but is further metabolized through various pathways, primarily involving hydroxylation and conjugation.

The principal subsequent biotransformation of desmethyl atomoxetine is hydroxylation to form N-desmethyl-4-hydroxyatomoxetine. pharmgkb.orgresearchgate.netnih.gov This reaction is presumed to be catalyzed by CYP2D6. pharmgkb.orgresearchgate.netpharmgkb.org Following this hydroxylation, the resulting metabolite can undergo Phase II conjugation, specifically O-glucuronidation, to form N-desmethyl-4-hydroxyatomoxetine-O-glucuronide. nih.govpharmgkb.orggoogle.com This process increases the water solubility of the compound, facilitating its elimination from the body.

Metabolic profiling studies have identified several secondary metabolites originating from the biotransformation of atomoxetine. nih.gov While 4-hydroxyatomoxetine (B19935) and its glucuronide conjugate are the dominant metabolites, those derived from desmethyl atomoxetine are also present. nih.gov The primary secondary metabolite is N-desmethyl-4-hydroxyatomoxetine and its glucuronide conjugate. pharmgkb.orggoogle.comnih.gov Other minor metabolites that have been identified in human and animal models include 2-hydroxymethyl-atomoxetine and dihydroxy-atomoxetine-O-glucuronide. nih.gov

In Vitro Metabolic Studies and Modeling

In vitro studies are fundamental to understanding the metabolic pathways of atomoxetine. These studies often utilize human liver microsomes (HLMs), which contain a full complement of CYP enzymes, as well as recombinant, heterologously expressed individual CYP isoforms. nih.govnih.govresearchgate.net

By incubating atomoxetine with these systems, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and intrinsic clearance (CLint) for the formation of metabolites like desmethyl atomoxetine. nih.govresearchgate.net For instance, studies have used HLMs from individuals with different CYP2D6 genotypes to demonstrate the varying rates of metabolism. nih.govresearchgate.net The use of specific chemical inhibitors for different CYP enzymes in these assays also helps to confirm the role of each enzyme in the metabolic process. researchgate.net

The data generated from these in vitro experiments are crucial for developing physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov These computational models simulate the absorption, distribution, metabolism, and excretion (ADME) of atomoxetine and its metabolites in the body. umn.educhildrensmercy.org PBPK models can help predict how factors like genetic polymorphisms in CYP enzymes will influence an individual's exposure to both the parent drug and its metabolites, including desmethyl atomoxetine. nih.govnih.govumn.educhildrensmercy.org

Utilization of Human Liver Microsomes (HLMs) and Hepatocytes.nih.govbioivt.com

The primary site of atomoxetine metabolism is the liver. In laboratory settings, human liver microsomes (HLMs) and hepatocytes are instrumental in studying these metabolic processes. nih.govbioivt.com HLMs are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes. bioivt.com Hepatocytes, the main functional cells of the liver, provide a more complete system for studying drug metabolism as they contain both phase I and phase II enzymes.

N-demethylation is a significant phase I metabolic pathway for atomoxetine, leading to the formation of N-desmethylatomoxetine. nih.govnih.gov This process is primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org Specifically, CYP2C19 has been identified as a key enzyme responsible for the biotransformation of atomoxetine to N-desmethylatomoxetine. pharmgkb.orgdrugbank.comresearchgate.netnih.gov Other CYP enzymes, including CYP1A1, CYP2B6, CYP2D6, CYP2J2, and CYP3A4, can also contribute to the formation of N-desmethylatomoxetine. pharmgkb.org

In individuals with reduced CYP2D6 activity, known as poor metabolizers (PMs), the N-demethylation pathway becomes more prominent. pharmgkb.org In these individuals, N-desmethylatomoxetine can be found at higher concentrations in the plasma compared to extensive metabolizers (EMs). drugbank.com

Characterization of Kinetic Parameters (e.g., Km, Vmax, Clint).nih.govresearchgate.netnih.gov

Understanding the kinetics of enzyme-mediated reactions is crucial for predicting a drug's behavior in the body. Key kinetic parameters include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (Clint). researchgate.netnih.gov

Km (Michaelis constant): This represents the substrate concentration at which the enzyme is operating at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Vmax (Maximum velocity): This is the maximum rate at which the enzyme can catalyze a reaction when it is saturated with the substrate.

Clint (Intrinsic clearance): This parameter reflects the inherent ability of an enzyme to metabolize a substrate and is calculated as the ratio of Vmax to Km. researchgate.net

Table 1: Kinetic Parameters of Atomoxetine Metabolism in Human Liver Microsomes

Parameter Value Unit
Km 2.4 µM
Vmax 479 pmol/min/mg protein
Clint 202 µl/min/mg protein

Data from a study characterizing atomoxetine biotransformation. nih.gov

Enzyme Inhibition and Induction Studies

Enzyme inhibition and induction are important considerations in drug metabolism as they can lead to drug-drug interactions.

Enzyme Inhibition: This occurs when a substance binds to an enzyme and decreases its activity. youtube.com Atomoxetine and its metabolites, including N-desmethylatomoxetine, have been shown to inhibit CYP2D6 activity in human liver microsomes. pharmgkb.orgwikipedia.org N-desmethylatomoxetine, along with atomoxetine itself, has also been found to inhibit CYP3A activity in vitro. pharmgkb.org

Enzyme Induction: This is the process by which a substance increases the amount of a specific enzyme, leading to increased metabolism of drugs that are substrates for that enzyme. nih.govyoutube.comyoutube.com In vitro and in vivo studies have indicated that atomoxetine does not induce cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. fda.gov

Interspecies Metabolic Differences and Comparisons (e.g., human, mouse, rat).nih.gov

The metabolism of atomoxetine, including the formation of desmethyl atomoxetine, can vary significantly between different species. nih.gov These differences are important to consider when extrapolating data from animal studies to humans.

Systematic investigations of atomoxetine metabolism in human, mouse, and rat liver microsomes have revealed both similarities and differences. nih.gov While N-demethylation is a common pathway, the extent to which it and other metabolic pathways occur can differ. For example, benzylic oxidation is observed in rats but not in dogs. nih.gov

In mice, N-desmethylatomoxetine is a detectable metabolite. nih.gov One study found that in mouse liver, the major metabolites were 4-hydroxyatomoxetine (M2) at 50%, another metabolite designated as M21 at 43%, and atomoxetine-acid (M10) at 3%. nih.gov The relative abundance of metabolites also differs between urine and feces in mice. nih.gov

The primary difference in atomoxetine metabolism between rats and dogs lies in the extent of first-pass metabolism, which is the metabolism that occurs in the liver before a drug reaches systemic circulation. nih.gov Rats exhibit a much more efficient first-pass metabolism of atomoxetine compared to dogs, leading to lower oral bioavailability in rats. nih.gov

These interspecies differences highlight the importance of using appropriate animal models in preclinical studies and the necessity of human-specific data for accurate pharmacokinetic predictions.

Table 2: Comparison of Atomoxetine Metabolism in Different Species

Species Key Metabolic Pathways Notable Differences
Human Aromatic ring hydroxylation, N-demethylation. nih.govpharmgkb.orgresearchgate.net Polymorphism in CYP2D6 significantly impacts metabolism. pharmgkb.orgresearchgate.net
Mouse Aromatic ring hydroxylation, N-demethylation, formation of atomoxetine-acid. nih.gov Relative abundance of metabolites differs in urine and feces. nih.gov
Rat Aromatic ring hydroxylation, benzylic oxidation, N-demethylation. nih.govresearchgate.net High first-pass metabolism leading to low oral bioavailability. nih.gov
Dog Aromatic ring hydroxylation, N-demethylation. nih.gov High oral bioavailability compared to rats. nih.gov

Pharmacological and Biochemical Profile in Pre Clinical Models

In Vitro Receptor and Transporter Interaction Profiling

Norepinephrine (B1679862) Transporter Binding Affinity and Potency

Desmethyl atomoxetine (B1665822), much like its parent compound, exhibits a notable affinity for the presynaptic norepinephrine transporter (NET). nih.govnih.gov This interaction is central to the pharmacological activity of both molecules. By binding to the NET, desmethyl atomoxetine inhibits the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. nih.govpatsnap.com While specific binding affinity (Ki) and potency (IC50) values for desmethyl atomoxetine are not as extensively documented in publicly available literature as those for atomoxetine, its pharmacological activity is recognized, albeit with reported lower potency compared to the parent compound. fda.gov

Assessment of Activity at Other Neurotransmitter Systems

In contrast to its specific action on the norepinephrine transporter, desmethyl atomoxetine demonstrates weak affinity for other neurotransmitter systems. nih.govadooq.com Studies on its parent compound, atomoxetine, show minimal interaction with serotonin (B10506) or dopamine (B1211576) transporters. nih.govnih.gov This selectivity for the norepinephrine system is a key characteristic that distinguishes it from other classes of psychoactive medications. It is suggested that desmethyl atomoxetine shares this high degree of selectivity, with negligible binding to other neurotransmitter receptors. nih.gov

Comparative Pharmacological Activity with Atomoxetine

While both atomoxetine and its metabolite, 4-hydroxyatomoxetine (B19935), are potent inhibitors of the norepinephrine transporter, desmethyl atomoxetine is reported to have substantially less pharmacological activity than atomoxetine. fda.govnih.gov The plasma concentrations of desmethyl atomoxetine are also lower than that of the parent compound, though this can vary depending on an individual's metabolic profile. fda.gov Specifically, in extensive metabolizers (EMs) of CYP2D6, desmethyl atomoxetine concentrations are about 5% of atomoxetine concentrations, whereas in poor metabolizers (PMs), this can rise to 45%. fda.gov

CompoundRelative Potency at Norepinephrine Transporter
AtomoxetinePotent inhibitor nih.gov
4-HydroxyatomoxetineEquipotent to atomoxetine fda.govnih.gov
Desmethyl AtomoxetineSubstantially less pharmacological activity than atomoxetine fda.gov

Enzyme Inhibition Potential by Desmethyl Atomoxetine

In vitro studies utilizing human hepatic microsomes have demonstrated that desmethyl atomoxetine, along with atomoxetine and 4-hydroxyatomoxetine, can inhibit the activity of the CYP2D6 enzyme. pharmgkb.org Furthermore, both atomoxetine and desmethyl atomoxetine have been shown to inhibit CYP3A activity in vitro. pharmgkb.org Another study predicted that at high therapeutic doses of atomoxetine, its metabolites, including desmethyl atomoxetine, could lead to a 60% inhibition of CYP2D6 and a 56% inhibition of CYP3A. nih.gov However, in vivo studies did not show clinically significant drug interactions with substrates of these enzymes. nih.gov

CYP IsoformInhibition Potential by Desmethyl Atomoxetine
CYP2D6Significant inhibition in vitro pharmgkb.orgnih.gov
CYP3AInhibition in vitro pharmgkb.orgnih.gov
CYP1A2Little to no inhibition observed nih.gov
CYP2C9Little to no inhibition observed nih.gov

Cellular and Subcellular Mechanisms of Action

The primary mechanism of action for desmethyl atomoxetine, mirroring its parent compound, is the selective inhibition of the presynaptic norepinephrine transporter. nih.govpatsnap.com This action leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex. nih.govijpsjournal.com This brain region is crucial for executive functions such as attention and working memory, which are often impaired in individuals with ADHD. wikipedia.org The increased availability of norepinephrine in the synaptic cleft is thought to be the main driver of the therapeutic effects observed with atomoxetine treatment. nih.govpatsnap.com There is no indication in the reviewed literature that the cellular and subcellular mechanisms of action of desmethyl atomoxetine are distinct from those of atomoxetine.

Advanced Analytical Methodologies for the Detection and Characterization of Desmethyl Atomoxetine Hydrochloride

The rigorous analysis of pharmaceutical compounds and their metabolites is crucial for ensuring quality, understanding metabolic fate, and conducting pharmacokinetic studies. Desmethyl Atomoxetine (B1665822) Hydrochloride, a principal metabolite of Atomoxetine, requires precise and sensitive analytical methods for its detection and characterization. This article details the advanced analytical methodologies employed for this purpose, focusing on chromatographic, mass spectrometric, and spectroscopic techniques.

Role in Pharmacogenomic and Systems Pharmacology Research

Investigation of Genetic Polymorphisms and Metabolic Variability (e.g., CYP2D6 poor metabolizers)

The metabolism of atomoxetine (B1665822) is complex and primarily governed by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov These genetic differences can cause substantial variations in atomoxetine exposure, with up to 8- to 10-fold differences observed between CYP2D6 poor and extensive metabolizers. nih.govresearchgate.net

While the main metabolic pathway for atomoxetine is hydroxylation by CYP2D6 to form 4-hydroxyatomoxetine (B19935), a secondary pathway is N-demethylation to form N-desmethylatomoxetine, which is mediated by CYP2C19. nih.govnih.govnih.gov The N-desmethylatomoxetine metabolite itself has nearly 20-fold less inhibitory activity on the norepinephrine (B1679862) transporter compared to the parent compound. nih.gov

In individuals with reduced or absent CYP2D6 activity (PMs), the clearance of atomoxetine is significantly decreased. researchgate.netnih.gov Consequently, the metabolic burden shifts towards alternative pathways, such as N-demethylation by CYP2C19. This results in altered plasma concentrations of the metabolites. In CYP2D6 PMs, N-desmethylatomoxetine becomes one of the principal circulating species in the plasma, along with the parent drug, atomoxetine. researchgate.net In contrast, in extensive metabolizers, 4-hydroxyatomoxetine-O-glucuronide is the main circulating species. researchgate.net

The impact of CYP2D6 phenotype on the pharmacokinetics of atomoxetine and its metabolites is summarized in the table below.

Table 1: Influence of CYP2D6 Phenotype on Atomoxetine and Metabolite Pharmacokinetics
ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Reference
Atomoxetine Plasma Half-life (t½)~5 hours~20-22 hours researchgate.netnih.gov
Principal Circulating SpeciesAtomoxetine, 4-hydroxyatomoxetine-O-glucuronideAtomoxetine, N-desmethylatomoxetine researchgate.net
N-desmethylatomoxetine LevelsLowerHigher percentage found compared to EMs researchgate.netclinpgx.org
Systemic Exposure (AUC) to AtomoxetineLowerApproximately 10-fold higher nih.gov
Systemic Plasma Clearance0.35 L/h/kg0.03 L/h/kg nih.gov

Contributions to Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Dynamics

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool in systems pharmacology used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. Desmethyl atomoxetine is an important component in the development of PBPK models for atomoxetine. researchgate.netmdpi.com

These models incorporate mechanistic data, including the specific roles of enzymes like CYP2D6 and CYP2C19 in the formation of metabolites such as 4-hydroxyatomoxetine and N-desmethylatomoxetine. mdpi.com By integrating genetic information, such as the CYP2D6 activity score, PBPK models can predict how variations in enzyme function will alter the pharmacokinetic profiles of both atomoxetine and desmethyl atomoxetine. mdpi.com

Key contributions of including desmethyl atomoxetine in PBPK models include:

Understanding Metabolite Exposure: A population pharmacokinetic analysis in children with ADHD utilized a nonlinear mixed-effect modeling approach to characterize the time course of atomoxetine and its metabolites, including N-desmethylatomoxetine (NDA). childrensmercy.orgresearchgate.net The model confirmed that the CYP2D6 activity score was a significant determinant of the apparent oral clearance of atomoxetine and the systemic exposure of NDA. childrensmercy.orgresearchgate.net

Improving Individualized Dosing Strategies: By accurately simulating the pharmacokinetics of atomoxetine and its metabolites across different genetic populations, PBPK models provide a scientific basis for developing individualized dosing recommendations. researchgate.netchildrensmercy.org These models help to predict the exposures that might result from standard dosing in individuals with varying metabolic capacities, highlighting the need for dose adjustments. nih.gov

The development of these sophisticated models, which account for the formation and elimination of desmethyl atomoxetine, is essential for advancing personalized medicine and optimizing therapeutic strategies based on an individual's genetic makeup. researchgate.net

Metabolite Biomarker Research

The concentration and ratio of drug metabolites can serve as valuable biomarkers for an individual's metabolic capacity. In the context of atomoxetine therapy, desmethyl atomoxetine has potential utility in biomarker research.

Because the N-demethylation pathway is a secondary route of metabolism that gains prominence when the primary CYP2D6 pathway is impaired, the levels of N-desmethylatomoxetine can be indicative of an individual's CYP2D6 phenotype. researchgate.netclinpgx.org In CYP2D6 poor metabolizers, elevated plasma concentrations of N-desmethylatomoxetine relative to 4-hydroxyatomoxetine could serve as a biomarker to identify this phenotype without the need for genotyping. researchgate.net

Research has also explored the concentrations of atomoxetine and its metabolites in different biological fluids. A study in pediatric patients found detectable levels of N-desmethylatomoxetine in plasma samples. nih.gov The ability to measure this metabolite contributes to a more complete understanding of the drug's disposition in the body. Further investigation into the ratios of parent drug to metabolites like desmethyl atomoxetine could help in therapeutic drug monitoring, allowing for a more nuanced assessment of a patient's metabolic status and drug exposure.

Future Directions in Academic Research

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The metabolic fate of atomoxetine (B1665822) is predominantly governed by the cytochrome P450 (CYP) 2D6 enzyme, which facilitates the creation of 4-hydroxyatomoxetine (B19935). nih.govnih.gov The formation of N-desmethylatomoxetine is considered a minor pathway, primarily mediated by CYP2C19 and other CYP enzymes. drugbank.compharmgkb.org However, the metabolic landscape is far from completely mapped.

Recent metabolomic studies have begun to uncover the complexity of atomoxetine's biotransformation, identifying numerous novel metabolites. nih.gov Research using human, mouse, and rat liver microsomes has revealed previously unknown products, including two cyclization metabolites and a "detoluene-ATX" metabolite. nih.gov One of these cyclization metabolites was also detected in the urine, feces, and liver samples of mice treated with atomoxetine. nih.gov

Future research must focus on identifying the specific enzymes and cofactors responsible for these newly discovered transformations. The contribution of enzymes beyond the well-characterized CYP family, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO), in generating these or other yet-to-be-identified metabolites remains an open question. Investigating the metabolic profile in individuals with different CYP2D6 or CYP2C19 genetic polymorphisms could reveal shunting towards these alternative, less-understood pathways. nih.govpharmgkb.org Such studies are crucial for understanding inter-individual variability in drug response and for building more comprehensive metabolic maps.

Advanced Structural-Activity Relationship (SAR) Studies for Analogs

The aryloxypropanamine scaffold, central to the structure of atomoxetine and by extension, desmethyl atomoxetine, is a well-established motif for targeting biogenic amine transporters. wikipedia.org Existing knowledge indicates that substitution patterns on the aryloxy ring are a key determinant of selectivity for the norepinephrine (B1679862) transporter (NET) versus the serotonin (B10506) transporter (SERT). wikipedia.org Specifically, a substituent at the 2'-position, as seen in atomoxetine, typically confers selectivity for NET. wikipedia.org

Future research should pivot to advanced Structure-Activity Relationship (SAR) studies focusing on analogs of desmethyl atomoxetine. This compound, lacking the N-methyl group of the parent drug, offers a distinct chemical starting point. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, can be employed to predict how modifications to the desmethyl atomoxetine structure would influence binding affinity and selectivity at NET, SERT, and the dopamine (B1211576) transporter (DAT).

Key areas for investigation include:

Aromatic Ring Modifications: Exploring a wider range of substituents on both the phenyl and tolyloxy rings to fine-tune electronic and steric properties.

Propanamine Chain Alterations: Investigating the impact of chain length and rigidity on transporter affinity.

Chiral Isomers: While atomoxetine is the (R)-isomer, a full SAR study would benefit from synthesizing and testing the activity of both enantiomers of desmethyl atomoxetine analogs. nih.gov

These studies could lead to the identification of novel compounds with potentially improved potency, selectivity, or pharmacokinetic profiles, expanding the chemical space for norepinephrine reuptake inhibitors.

Refined Pre-clinical Pharmacological Characterization

Desmethyl atomoxetine is currently understood to possess significantly less pharmacological activity compared to its parent compound, atomoxetine. drugbank.com Its plasma concentrations are also lower, though the relative amount increases substantially in individuals who are poor metabolizers (PMs) via the CYP2D6 pathway. drugbank.comwikipedia.org In extensive metabolizers (EMs), N-desmethylatomoxetine concentrations are about 5% of atomoxetine concentrations, but this rises to 45% in PMs. drugbank.comwikipedia.org

Despite its classification as a minor metabolite, its increased presence in a significant portion of the population necessitates a more refined preclinical pharmacological characterization. Future research should aim to:

Quantify Binding Affinities: Conduct comprehensive radioligand binding assays to determine the precise affinity (Ki) of desmethyl atomoxetine for a wide panel of neurotransmitter transporters (NET, SERT, DAT) and receptors. While it is known to be less potent than atomoxetine, exact comparative values are needed. drugbank.com

Assess Functional Activity: Utilize in vitro functional assays, such as neurotransmitter uptake inhibition assays in synaptosomes or cultured cells, to measure the compound's potency (IC50) as a reuptake inhibitor.

Investigate Off-Target Effects: Screen desmethyl atomoxetine against a broad panel of receptors, ion channels, and enzymes to build a comprehensive off-target profile. Recent research has noted that atomoxetine's major metabolite, 4-hydroxyatomoxetine, has affinity for opioid receptors; similar investigations for desmethyl atomoxetine are warranted to rule out unforeseen activities. wikipedia.org

Examine CNS Penetration: Determine the extent to which desmethyl atomoxetine crosses the blood-brain barrier. While the metabolite was not detected in saliva in one study, more direct measurements of brain tissue concentration are needed. nih.gov

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Current analytical methods for atomoxetine and its metabolites, including desmethyl atomoxetine, predominantly rely on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsjournal.comuab.cat These techniques have been successfully applied to quantify the compounds in various biological matrices such as plasma, urine, and hair. ijpsjournal.comuab.cat For instance, an LC-MS/MS method has been developed for the simultaneous measurement of atomoxetine, 4-hydroxyatomoxetine, and N-desmethylatomoxetine in human plasma and urine. ijpsjournal.com

While effective, future research should focus on developing novel analytical techniques with even greater resolution and sensitivity. Key areas for advancement include:

Enhanced Chiral Separation: Developing more efficient chiral chromatography methods is crucial. Since biological activity is often stereospecific, the ability to separate and accurately quantify the (R)- and (S)-enantiomers of desmethyl atomoxetine is essential for advanced SAR and metabolic studies.

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Orbitrap or time-of-flight (TOF) mass spectrometry can aid in the identification of previously unknown or low-abundance metabolites in complex biological samples. nih.gov This approach has already proven successful in identifying 16 novel metabolites of atomoxetine. nih.gov

Microsampling Techniques: Developing and validating methods that require smaller sample volumes (e.g., dried blood spot analysis) would be beneficial for clinical and preclinical studies, particularly in pediatric populations.

Improved Sample Preparation: Innovations in sample extraction and clean-up, such as advanced solid-phase extraction (SPE) or liquid-liquid extraction techniques, can improve recovery and reduce matrix effects, leading to more accurate quantification. ijpsjournal.com

These advancements will enable more precise pharmacokinetic modeling and a deeper understanding of the metabolic fate of desmethyl atomoxetine.

Integration into Comprehensive Drug Discovery and Development Models

Understanding the complete metabolic profile of a drug is fundamental to modern drug discovery and development. The data gathered on desmethyl atomoxetine and other metabolites should be integrated into comprehensive physiologically based pharmacokinetic (PBPK) models. nih.gov

PBPK models for atomoxetine are already being developed to predict drug exposure and aid in dose individualization, especially in children. nih.gov These models must be refined by incorporating data on all significant metabolic pathways, including the formation and clearance of desmethyl atomoxetine. This is particularly critical for accurately modeling the pharmacokinetics in individuals with varying CYP2D6 and CYP2C19 genotypes. pharmgkb.orgnih.gov

Future directions for integration include:

Pharmacogenomic-Enhanced PBPK Models: Incorporating genetic data on CYP2D6 and CYP2C19 polymorphisms to create models that can predict atomoxetine and desmethyl atomoxetine concentrations for individual patients based on their genotype. nih.govpharmgkb.org

Metabolite-Centric Toxicity Screening: Using the identified metabolites, including desmethyl atomoxetine and the novel compounds discovered through metabolomics, in early-stage toxicity screening. This can help identify whether a metabolite, rather than the parent drug, is responsible for any observed adverse effects. nih.gov

Informing Future Drug Design: The SAR data generated for desmethyl atomoxetine analogs can inform the design of new chemical entities. By understanding how structural changes affect metabolism and activity, medicinal chemists can design next-generation compounds with optimized properties, such as reduced metabolic liabilities or enhanced selectivity.

By integrating the study of desmethyl atomoxetine into these broader models, the scientific community can move towards a more holistic and predictive approach to drug development, ultimately enhancing therapeutic efficacy and safety.

Q & A

Q. What analytical methods are commonly employed for quantifying Desmethyl Atomoxetine Hydrochloride in biological matrices?

Researchers primarily use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for sensitive detection in plasma and cellular samples. Deuterated internal standards (e.g., d3-atomoxetine) improve precision and accuracy . Spectrophotometric and high-performance liquid chromatography (HPLC) methods are also validated for bulk drug analysis, with mobile-phase optimization critical for resolving co-eluting impurities .

Q. How should clinical trials be designed to evaluate this compound’s efficacy in ADHD with comorbidities?

Trials often adopt randomized, double-blind, placebo-controlled designs with stratification for comorbidities (e.g., dyslexia or anxiety disorders). Endpoints include long-term functional outcomes and symptom severity scales. For example, Eli Lilly’s trials compared atomoxetine to placebo over 8–52 weeks, incorporating comorbid subgroups to assess differential responses .

Q. What are the key considerations in reverse-engineering oral formulations of this compound?

Reverse engineering involves analyzing excipient ratios (e.g., sorbitol, xylitol) and pH stabilizers (sodium dihydrogen phosphate) using techniques like mass balance and dissolution testing. A validated oral solution formulation includes 0.4% atomoxetine, 3.3% sorbitol, and 30% xylitol, with stability ensured by sodium benzoate and sucralose .

Q. How is the safety profile of this compound assessed in pediatric populations?

Pooled analyses of short-term (6–18 week) placebo-controlled trials monitor adverse events, particularly suicidal ideation (incidence ~0.4% in atomoxetine groups). Longitudinal studies track cardiovascular effects (e.g., heart rate changes) and hepatic enzyme levels, with strict adherence to FDA post-marketing surveillance guidelines .

Advanced Research Questions

Q. How can Quality-by-Design (QbD) principles optimize chromatographic methods for impurity profiling?

QbD employs Design-of-Experiments (DoE) to optimize parameters like column chemistry, mobile-phase composition, and gradient profiles. For example, Plackett-Burman designs screen critical factors, while DryLab software simulates separations, enabling resolution of up to 26 impurities in UPLC methods. Ion-pairing HPLC with robustness testing ensures reproducibility .

Q. What methodologies quantify this compound metabolites in pharmacokinetic studies?

Stable isotope-labeled analogs (e.g., deuterated atomoxetine) serve as internal standards in LC-MS/MS assays to correct for matrix effects. Pharmacokinetic parameters (AUC, Cmax) are derived using non-compartmental analysis, with population pharmacokinetic models assessing CYP2D6 polymorphism impacts on metabolite clearance .

Q. How can manufacturing compliance with international GMP standards be ensured?

Compliance requires rigorous process validation, including raw material traceability (e.g., USP/EP pharmacopeial standards) and in-process controls (e.g., impurity thresholds). Lessons from regulatory actions (e.g., NMPA’s 2024 suspension of non-compliant batches) highlight the need for QbD-driven method validation and environmental monitoring .

Q. What strategies validate stability-indicating methods for this compound under forced degradation?

Forced degradation studies expose the compound to heat, light, acid/base hydrolysis, and oxidation. Stability-indicating HPLC or UPLC methods must resolve degradation products (e.g., oxidation byproducts) from the parent compound. Accelerated stability testing at 40°C/75% RH over 6 months predicts shelf-life, with photostability assessed per ICH Q1B guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Atomoxetine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desmethyl Atomoxetine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.